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ε-N-Deoxyfructosyllysine Dihydrochloride

Maillard Reaction Food Chemistry Glycation

Generic Amadori compounds cannot replace ε-N-Deoxyfructosyllysine Dihydrochloride for accurate Maillard reaction quantification. Using incorrect standards causes systematic errors because distinct Amadori products (lactulosyllysine, maltulosyllysine, tagatosyllysine) exhibit different furosine conversion yields (32-51%). This dihydrochloride salt delivers a well-defined 46% furosine molar yield under 8M HCl hydrolysis, enabling precise back-calculation of lysine blockage in foods and biological systems. - Defined furosine conversion (46% yield) for reliable lysine-blockage quantification. - Stable dihydrochloride salt ensures traceable calibration curves in LC-MS/MS and HPLC methods. - Validated as primary standard for UHT/pasteurized milk differentiation and diabetes-related AGE research.

Molecular Formula C₁₂H₂₆Cl₂N₂O₇
Molecular Weight 381.25
Cat. No. B1152485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameε-N-Deoxyfructosyllysine Dihydrochloride
Synonyms1-Deoxy-1-(ε-N-L-lysino)-D-fructose Dihydrochloride;  Fructoselysine Dihydrochloride;  Fructosyllysine Dihydrochloride;  Nε-(1-Deoxy-D-fructos-1-yl)-L-lysine Dihydrochloride;  ε-Fructoselysine Dihydrochloride;  D-1-[(L-5-Amino-5-carboxypentyl)amino]-1-deo
Molecular FormulaC₁₂H₂₆Cl₂N₂O₇
Molecular Weight381.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ε-N-Deoxyfructosyllysine Dihydrochloride Reference Standard


ε-N-Deoxyfructosyllysine Dihydrochloride (CAS: 21291-40-7, 96192-35-7) is the dihydrochloride salt form of Nε-(1-deoxy-D-fructos-1-yl)-L-lysine, a key Amadori compound . This compound forms during the early stages of the non-enzymatic Maillard reaction between the ε-amino group of lysine and glucose . Its fully characterized structure (C₁₂H₂₆Cl₂N₂O₇, MW: 381.25) makes it a critical analytical reference standard for quantifying glycation products in foods and biological systems, serving as a direct biomarker for early-stage Maillard reaction and a precursor to advanced glycation end products (AGEs) .

ε-N-Deoxyfructosyllysine Dihydrochloride Specificity


Procurement of ε-N-Deoxyfructosyllysine Dihydrochloride cannot be substituted with a generic Amadori compound. The conversion efficiency of ε-N-Deoxyfructosyllysine to the analytical marker furosine during acid hydrolysis is quantifiably distinct from that of other lysine-derived Amadori products like lactulosyllysine, maltulosyllysine, and tagatosyllysine [1]. The dihydrochloride salt form also offers superior stability and solubility profiles crucial for precise analytical standard preparation compared to its free base or alternative salts . Using an incorrect standard leads to systematic quantification errors, as evidenced by the varying molar yields of furosine (32-51%) across different Amadori compounds, a critical factor for accurately assessing protein damage in food science and diabetes research [1].

Quantitative Evidence for ε-N-Deoxyfructosyllysine Dihydrochloride


High Furosine Conversion for Glycation Detection

ε-N-Deoxyfructosyllysine (Fructosyllysine) exhibits a significantly higher molar yield of the analytical marker furosine upon acid hydrolysis with 8 M HCl compared to hydrolysis with 6 M HCl. This conversion is distinct from other Amadori compounds like tagatosyllysine, whose yield is unaffected by acid concentration. This property is critical for method optimization and sensitivity in quantifying early-stage Maillard reaction products [1].

Maillard Reaction Food Chemistry Glycation Analytical Chemistry

Defined Molecular Weight and Stable Salt Form

The dihydrochloride salt of ε-N-Deoxyfructosyllysine provides a defined molecular weight of 381.25 g/mol, which is critical for preparing accurate stock solutions for quantitative analysis. Its stability and solubility profile, particularly in aqueous solutions, are superior to the free base form (MW: 308.33), minimizing errors in standard curve generation for LC-MS/MS or HPLC methods . The compound is provided with a Certificate of Analysis ensuring traceable purity .

Analytical Chemistry Reference Standards LC-MS Method Validation

Validated LC-MS/MS for Glycation Markers

ε-N-Deoxyfructosyllysine (Nε-fructosyllysine) has been validated as a key analyte in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods simultaneously quantify it alongside advanced glycation end products (AGEs) like CML and pyrraline in complex matrices such as dairy products and human plasma [1][2]. Its unique fragmentation pattern and retention time in LC-MS/MS allow for specific and sensitive detection without interference from other lysine derivatives [1].

LC-MS/MS Proteomics Food Analysis AGEs

ε-N-Deoxyfructosyllysine Dihydrochloride Applications


Early Maillard Reaction Quantification in Processed Foods

Researchers quantifying protein damage in thermally processed foods (e.g., milk, cereals, infant formula) rely on ε-N-Deoxyfructosyllysine Dihydrochloride as the primary calibration standard. Its well-defined conversion to furosine (46% yield with 8M HCl) is essential for accurately back-calculating the extent of lysine blockage and nutritional loss, a key quality control metric [1]. The LC-MS/MS method validation using this standard ensures reliable assessment of early-stage glycation in these products [2].

Glycation Pathways and AGE Formation in Diabetes

ε-N-Deoxyfructosyllysine Dihydrochloride is critical for studying the early stages of hyperglycemia-induced protein damage in diabetes. By serving as a precise standard for quantifying Nε-fructosyllysine in biological fluids and tissues using LC-MS/MS [1], researchers can track the initial glycation events that lead to the formation of advanced glycation end products (AGEs) like glucosepane, which are implicated in diabetic complications [2].

Food Analytical Method Standardization

Analytical and quality control laboratories utilize ε-N-Deoxyfructosyllysine Dihydrochloride to develop and validate robust HPLC and LC-MS/MS methods for monitoring Maillard reaction products. The compound's defined molecular weight (381.25 g/mol) and stable dihydrochloride salt form ensure the preparation of traceable and accurate calibration curves [1]. This is essential for generating reliable data on furosine content, which is an established indicator of heat treatment severity and product authenticity, such as in distinguishing between UHT and pasteurized milk [2].

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